molecular formula C16H14O4 B1299597 3-Methoxy-4-(2-oxo-2-phenylethoxy)benzaldehyde CAS No. 723332-14-7

3-Methoxy-4-(2-oxo-2-phenylethoxy)benzaldehyde

Cat. No. B1299597
M. Wt: 270.28 g/mol
InChI Key: YCEPMNIGSKPMIO-UHFFFAOYSA-N
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Description

“3-Methoxy-4-(2-oxo-2-phenylethoxy)benzaldehyde” is a chemical compound with the CAS Number: 723332-14-7 . It has a molecular weight of 270.28 . It is a powder at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 3-methoxy-4-(2-oxo-2-phenylethoxy)benzaldehyde . The InChI code for this compound is 1S/C16H14O4/c1-19-16-9-12(10-17)7-8-15(16)20-11-14(18)13-5-3-2-4-6-13/h2-10H,11H2,1H3 .


Physical And Chemical Properties Analysis

This compound has a melting point of 121-122 degrees Celsius .

Scientific Research Applications

Use in Biochemistry and Pharmacology

Summary of the Application

“3-Methoxy-4-(2-oxo-2-phenylethoxy)benzaldehyde” is used in the synthesis of chalcone derivatives . Chalcones are aromatic ketones that form the central core for a variety of important biological compounds. They contribute to a wide range of bioactive properties which make them valuable in the fields of medicinal chemistry and drug design .

Methods of Application or Experimental Procedures

The chalcone derivatives are prepared by acid-catalyzed one-step condensation of 1,3- or 1,4-diacetylbenzene and 1,3,5-triacetylbenzene with 4-hydroxy-3-methoxybenzaldehyde . This process involves the reaction of the carbonyl group of a ketone or aldehyde with the alpha carbon of another molecule containing a carbonyl group in the presence of a mild acid catalyst .

Results or Outcomes

The synthesized chalcone derivatives were found to show good effects for 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging, lipopolysaccharides (LPS)-induced NO generation, and anti-neurotoxicity . In particular, compounds 6 and 7 were potent suppressors of NO generation, and compound 8 showed very potent anti-inflammatory activity .

Safety And Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . These correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-methoxy-4-phenacyloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-19-16-9-12(10-17)7-8-15(16)20-11-14(18)13-5-3-2-4-6-13/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCEPMNIGSKPMIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-4-(2-oxo-2-phenylethoxy)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AB Popov, L Krstulović, S Koštrun, D Jelić… - European Journal of …, 2020 - Elsevier
Novel imidazoline benzimidazole derivatives containing diversely substituted phenoxy moieties were synthesized with the aim of evaluating their antitrypanosomal activity, DNA/RNA …
Number of citations: 15 www.sciencedirect.com

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